(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and β-ketoesters.
Introduction of the Iodobenzoyl Group: This step involves the acylation of the pyrroloquinoline core with 2-iodobenzoyl chloride under suitable conditions.
Addition of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions.
Formation of the Dicarbonitrile Group: This can be achieved through the reaction of the intermediate compound with cyanogen bromide or similar reagents.
Chemical Reactions Analysis
1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with other similar compounds:
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: This compound shares the iodobenzoyl group but has a different core structure.
Quinoline and Isoquinoline Derivatives: These compounds share the quinoline core but differ in their substituents and overall structure.
Imidazoquinoxalines: These compounds have a similar fused ring structure but differ in their specific ring systems and substituents.
Properties
Molecular Formula |
C27H18IN3O |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(2-iodobenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H18IN3O/c28-21-12-6-5-11-20(21)26(32)25-24(19-9-2-1-3-10-19)27(16-29,17-30)23-15-14-18-8-4-7-13-22(18)31(23)25/h1-15,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
GFCJSGDWIPHTAE-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5I |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5I |
Origin of Product |
United States |
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